Cas no 2444-21-5 (Phenol,4-(phenylmethoxy)-, 1-benzoate)

Phenol,4-(phenylmethoxy)-, 1-benzoate structure
2444-21-5 structure
Product Name:Phenol,4-(phenylmethoxy)-, 1-benzoate
CAS No:2444-21-5
MF:C20H16O3
MW:304.339245796204
CID:290533
PubChem ID:241255
Update Time:2025-04-19

Phenol,4-(phenylmethoxy)-, 1-benzoate Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(phenylmethoxy)-, 1-benzoate
    • (4-phenylmethoxyphenyl) benzoate
    • (4-Benzoyloxy-phenyl)-benzyl-aether
    • (4'-benzyloxyphenyl)benzoate
    • < 4-Benzoyloxy-phenyl> -benzyl-aether
    • 1-((hepta-1,6-dien-4-yloxy)methyl)benzene
    • 3-benzyloxy1-cyclopentene
    • 4-(benzyloxy)hepta-1,6-diene
    • 4-(benzyloxy)phenyl benzoate
    • 4-benzyloxyhepta-1,6-diene
    • 4-benzyloxyphenyl benzoate
    • ACMC-20n47c
    • Benzene, [[[1-(2-propenyl)-3-butenyl]oxy]methyl]-
    • CTK0B2896
    • p-benzyloxyphenylbenzoate
    • SureCN1776277
    • DTXSID60947306
    • Oprea1_810439
    • Phenol, p-(benzyloxy)-, benzoate
    • EU-0017547
    • 2444-21-5
    • SR-01000511504-1
    • A840287
    • SCHEMBL6444707
    • benzoic acid (4-phenylmethoxyphenyl) ester
    • 1-Benzyloxy-4-benzoyloxyphenylene
    • 4-(Benzyloxy)phenyl benzoate #
    • SR-01000511504
    • AKOS000732529
    • Oprea1_372492
    • NSC48493
    • NSC-48493
    • CS-0360150
    • (4-phenylmethoxyphenyl)benzoate
    • Inchi: 1S/C20H16O3/c21-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)22-15-16-7-3-1-4-8-16/h1-14H,15H2
    • InChI Key: HUGHGOGHBVKYGN-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC(C1C=CC=CC=1)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 304.10998
  • Monoisotopic Mass: 304.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53
  • LogP: 4.48480
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